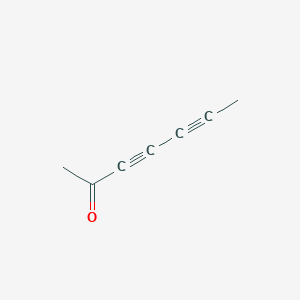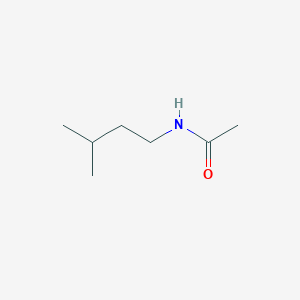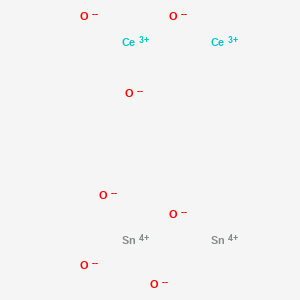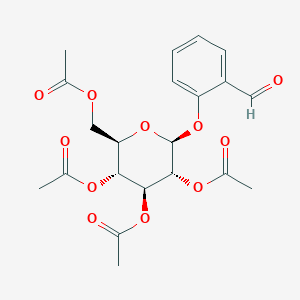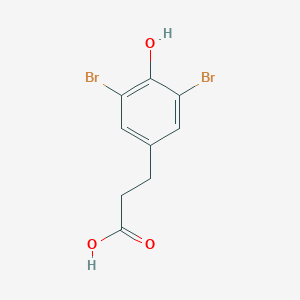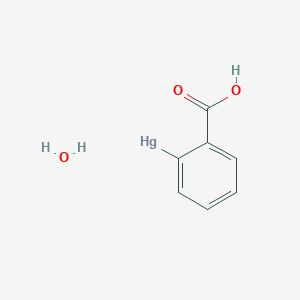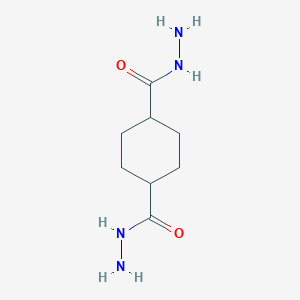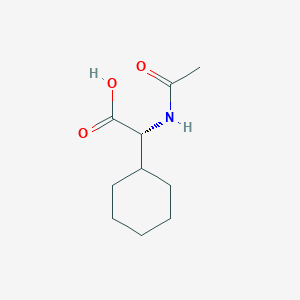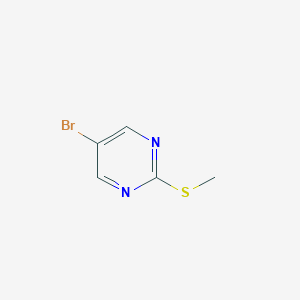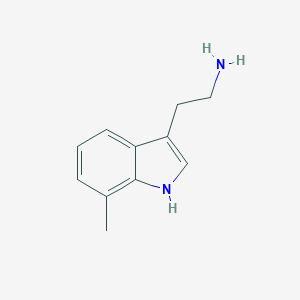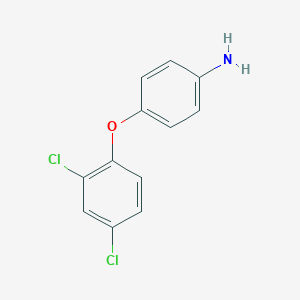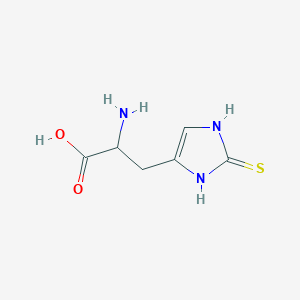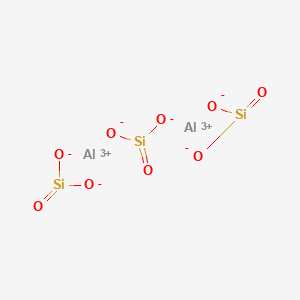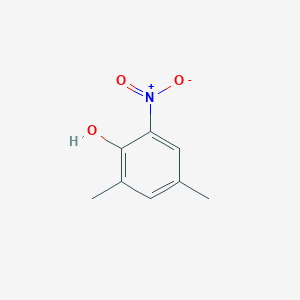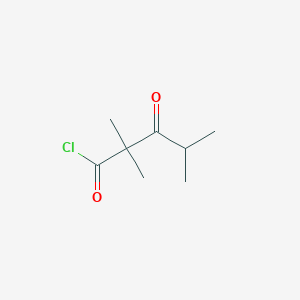
2,2,4-Trimethyl-3-oxopentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-3-oxopentanoyl chloride, also known as TMOP or TMOCl, is an organic compound that belongs to the family of acyl chlorides. TMOP is widely used in chemical research and synthesis due to its unique properties.
Mecanismo De Acción
2,2,4-Trimethyl-3-oxopentanoyl chloride reacts with various nucleophiles, including alcohols, amines, and carboxylic acids, to form acyl derivatives. The reaction takes place through the formation of an intermediate, which is then attacked by the nucleophile. The reaction is highly selective, and the resulting product is usually of high purity.
Efectos Bioquímicos Y Fisiológicos
2,2,4-Trimethyl-3-oxopentanoyl chloride has no known physiological effects, and its biochemical effects have not been extensively studied. However, 2,2,4-Trimethyl-3-oxopentanoyl chloride is known to react with various biological molecules, such as amino acids, peptides, and proteins, which may have potential applications in drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,4-Trimethyl-3-oxopentanoyl chloride is a highly reactive reagent that is easy to handle and store. It is also relatively inexpensive and readily available. However, 2,2,4-Trimethyl-3-oxopentanoyl chloride is highly corrosive and can react violently with water, alcohols, and other nucleophiles. Therefore, it must be handled with care and stored in a dry, cool place.
Direcciones Futuras
There are several future directions for the use of 2,2,4-Trimethyl-3-oxopentanoyl chloride in chemical research and synthesis. One potential application is in the synthesis of chiral compounds, which are used in the production of pharmaceuticals and agrochemicals. 2,2,4-Trimethyl-3-oxopentanoyl chloride can also be used in the preparation of functionalized polymers, which have potential applications in materials science and engineering. Additionally, 2,2,4-Trimethyl-3-oxopentanoyl chloride can be used in the development of new catalysts for organic reactions, which can improve the efficiency and selectivity of chemical processes.
Métodos De Síntesis
2,2,4-Trimethyl-3-oxopentanoyl chloride can be synthesized by reacting 2,2,4-trimethyl-3-oxopentanoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the product is obtained after distillation. 2,2,4-Trimethyl-3-oxopentanoyl chloride is a colorless liquid with a pungent odor and a boiling point of 105-107°C.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-3-oxopentanoyl chloride is widely used in chemical research and synthesis due to its unique properties. It is used as a reagent in the synthesis of various compounds, including amides, esters, and ketones. 2,2,4-Trimethyl-3-oxopentanoyl chloride is also used in the preparation of chiral building blocks, which are used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
10472-34-1 |
|---|---|
Nombre del producto |
2,2,4-Trimethyl-3-oxopentanoyl chloride |
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-3-oxopentanoyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-5(2)6(10)8(3,4)7(9)11/h5H,1-4H3 |
Clave InChI |
OGYNXDJMTJXAMO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(C)(C)C(=O)Cl |
SMILES canónico |
CC(C)C(=O)C(C)(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



